molecular formula C12H15BN2O2 B585682 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile CAS No. 741709-62-6

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile

Cat. No. B585682
CAS RN: 741709-62-6
M. Wt: 230.074
InChI Key: SARWEPUHGNIVNJ-UHFFFAOYSA-N
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Description

“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile” is a chemical compound. It is a colorless to yellow liquid or semi-solid or solid . The IUPAC name of this compound is "[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl 2-(trimethylsilyl)ethyl ether" .


Molecular Structure Analysis

The molecular formula of this compound is C15H29BN2O3Si . The InChI code is "1S/C15H29BN2O3Si/c1-14(2)15(3,4)21-16(20-14)13-10-17-18(11-13)12-19-8-9-22(5,6)7/h10-11H,8-9,12H2,1-7H3" .


Physical And Chemical Properties Analysis

This compound is a colorless to yellow liquid or semi-solid or solid . It has a molecular weight of 324.3 . The compound is stored under an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

  • Synthesis and Structural Analysis

    The compound has been synthesized and analyzed using spectroscopy and X-ray diffraction. It was part of a study focusing on vibrational properties and molecular structure optimization via density functional theory (DFT) (Wu et al., 2021).

  • Characterization and Crystal Structure

    Another study involved synthesizing and characterizing a similar compound, confirming its structure through various spectroscopic methods and X-ray diffraction, with molecular structures calculated using DFT (Liao et al., 2022).

  • Synthesis and Conformational Analysis

    A study focused on synthesizing boric acid ester intermediates and confirming their structures through spectroscopy, mass spectrometry, and X-ray diffraction. It also included molecular electrostatic potential and frontier molecular orbitals investigations via DFT (Huang et al., 2021).

  • Palladium-Catalyzed Borylation

    Research on the borylation of arylbromides with the successive use of benzodioxaborole and pinacol, where the compound was involved, has been conducted. This method proved effective in borylation, particularly with sulfonyl groups (Takagi & Yamakawa, 2013).

  • Fluorescence Probes for Hydrogen Peroxide Detection

    A series of boronate ester fluorescence probes, including variants of the compound, were synthesized for detecting hydrogen peroxide. The study analyzed their fluorescence response and the impact of electron-withdrawing or donating groups in these systems (Lampard et al., 2018).

  • Mutagenicity Testing of Arylboronic Acids

    In a study focused on mutagenicity testing, the compound was used as a reference. The research included toxicokinetic analysis and DNA damage assessment (Masuda‐Herrera et al., 2020).

Safety and Hazards

The compound is classified as a warning under the GHS classification. It may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .

Mechanism of Action

Target of Action

The primary target of 2-Cyanopyridine-4-boronic Acid Pinacol Ester, also known as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile, is the formation of carbon-carbon bonds . This compound is a boronic ester, which is widely used in Suzuki-Miyaura coupling reactions .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic ester is transferred from boron to a transition metal, such as palladium . This forms a new metal-carbon bond, which is a key step in the Suzuki-Miyaura coupling reaction .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction is a type of cross-coupling reaction that allows for the formation of carbon-carbon bonds . The downstream effects of this reaction include the synthesis of various organic compounds .

Pharmacokinetics

As a boronic ester, the compound has certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It’s worth noting that the stability and reactivity of boronic esters can be influenced by factors such as temperature and the presence of other chemical groups .

Result of Action

The primary result of the compound’s action is the formation of carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals and materials for organic electronics .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of a transition metal catalyst is crucial for the Suzuki-Miyaura coupling reaction . Additionally, factors such as temperature, solvent, and the presence of base can also affect the reaction .

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O2/c1-11(2)12(3,4)17-13(16-11)9-5-6-15-10(7-9)8-14/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARWEPUHGNIVNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671329
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

741709-62-6
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=741709-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyanopyridine-4-boronic acid pinacol ester
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